Autocamtide-2-related inhibitory peptide

Vue d'ensemble

Description

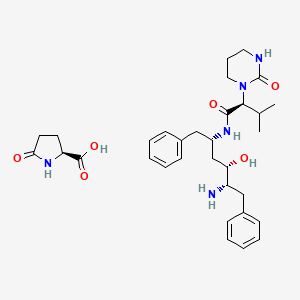

Autocamtide-2-related inhibitory peptide (AIP) is a highly specific and potent inhibitor of calmodulin-dependent protein kinase II (CaMKII) . It controls the biological activity of CaMKII and is primarily used for phosphorylation and dephosphorylation applications . AIP is a nonphosphorylatable analog of autocamtide-2 .

Molecular Structure Analysis

The empirical formula of AIP is C64H116N22O19 . The molecular weight is 1497.74 . The sequence of AIP is Lys-Lys-Lys-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu .Physical And Chemical Properties Analysis

AIP is a lyophilized powder . It is soluble in water . .Applications De Recherche Scientifique

Inhibition of Calmodulin-Dependent Protein Kinase II (CaM-Kinase II)

AIP is a highly specific and potent inhibitor of CaM-kinase II. It is more potent than other similar inhibitors and does not affect other kinases like cyclic AMP-dependent protein kinase, protein kinase C, or calmodulin-dependent protein kinase IV. This makes AIP a useful tool for studying the physiological roles of CaM-kinase II (Ishida et al., 1995).

Role in Long-Term Potentiation (LTP)

AIP plays a significant role in the induction and maintenance of long-term potentiation of C-fiber evoked field potentials in spinal dorsal horn. Its application can block LTP induction and reverse spinal LTP in a time-dependent manner (Liu Xian-guo, 2003).

Use in Studying Synaptic Plasticity

The development of photoactivatable AIP (paAIP2) has enabled the study of temporal windows of CaMKII activity required for synaptic plasticity and learning. This optogenetic approach allows for precise temporal inhibition of CaMKII activity, shedding light on its critical role in synaptic and behavioral plasticity (Murakoshi et al., 2017).

Role in Cardiac Function and Pathology

AIP has been found to prevent cardiac fibroblasts proliferation and cytokine secretion in a dose-dependent manner. This suggests a role for CaMKII in myocardial fibrosis, and AIP's potential in preventing such conditions (Zhong Yong-jun, 2010).

Neuroprotection Against Beta-Amyloid Peptide Toxicity

AIP has been demonstrated to reduce beta-amyloid peptide neurotoxicity, a factor implicated in the pathogenesis of Alzheimer's disease. It attenuates activation of caspases and tau phosphorylation, providing partial neuroprotection (Kim‐Fung Lin et al., 2004).

Involvement in Insulin Secretion

AIP has been used to study the role of CaM kinase II in insulin secretion from pancreatic beta-cells. It helps in understanding the molecular mechanisms underlying insulin exocytosis (Bhatt et al., 2000).

Effects on Retinal Ganglion Cells

AIP is involved in retinal ganglion cell death and neuroprotection, indicating its role in the visual system and potential for therapeutic applications in ocular diseases (Fan et al., 2005).

Orientations Futures

Future research directions could involve combining AIP with signaling biosensors to determine the temporal requirements of CaMKII activation for various downstream signaling molecules . AIP may also have a potential therapeutic role in improving myocardial function during type 2 diabetes and in alleviating renal fibrosis .

- AIP can restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats .

- AIP alleviates renal fibrosis through the TGF-β/Smad and RAF/ERK pathways .

- AIP plays a key role in modulating the performance of the diabetic heart .

- AIP could be a potential therapeutic agent for improving myocardial function during type 2 diabetes .

- AIP could inhibit the expression of fibrosis markers in vivo and in vitro .

Propriétés

IUPAC Name |

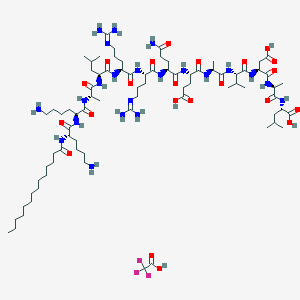

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUUQMNJOVWRNY-HAOWUBAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H143F3N22O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1822.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 117072604 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Thia-2,6a-diazacyclobut[cd]indene(9CI)](/img/no-structure.png)

![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tyrosinate](/img/structure/B576205.png)